molecular formula C5H6O B14804300 3,4-Pentadienal

3,4-Pentadienal

Cat. No.: B14804300
M. Wt: 82.10 g/mol
InChI Key: ZAHREXMSTLJYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Pentadienal: is an organic compound with the molecular formula C5H6O It is characterized by the presence of a conjugated diene system and an aldehyde functional group The structure of this compound consists of a five-carbon chain with two double bonds and one aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pentadienal can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with formaldehyde in the presence of a base, followed by oxidation. Another method includes the use of 1,3-butadiene and formaldehyde under acidic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include catalytic hydrogenation, oxidation, and purification steps to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pentadienal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The diene system can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dienes and other derivatives.

Scientific Research Applications

Chemistry: 3,4-Pentadienal is used as a building block in organic synthesis. Its conjugated diene system makes it a valuable intermediate for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 3,4-Pentadienal involves its interaction with molecular targets through its conjugated diene system and aldehyde group. The compound can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of adducts. These interactions can affect biochemical pathways and cellular processes, making this compound a compound of interest in both chemical and biological research.

Comparison with Similar Compounds

    1,2-Pentadiene: A hydrocarbon with a similar carbon chain but different double bond positioning.

    1,3-Pentadiene: Another diene with different double bond positioning.

    1,4-Pentadiene: A diene with double bonds at different positions.

    2,3-Pentadiene: A diene with double bonds at different positions.

Uniqueness: 3,4-Pentadienal is unique due to its specific positioning of double bonds and the presence of an aldehyde group

Properties

InChI

InChI=1S/C5H6O/c1-2-3-4-5-6/h3,5H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHREXMSTLJYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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